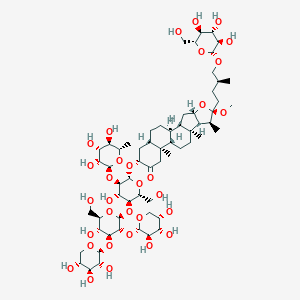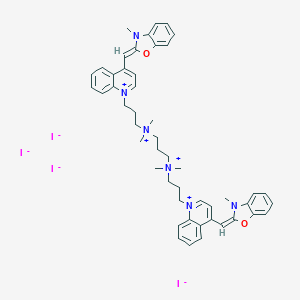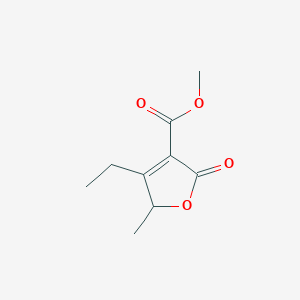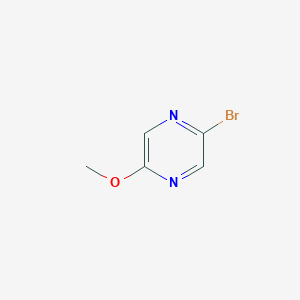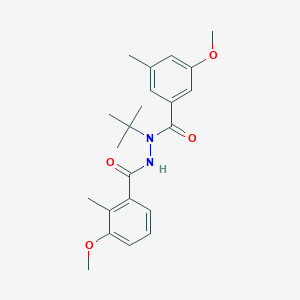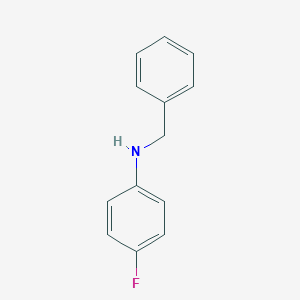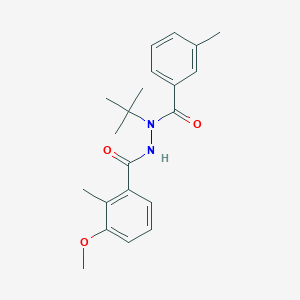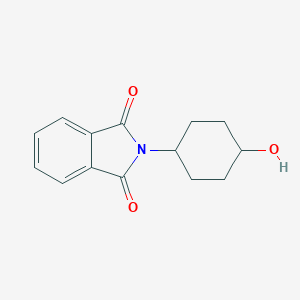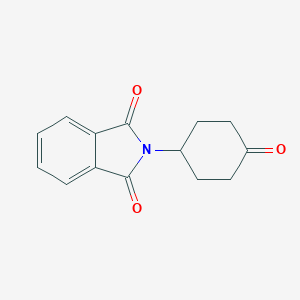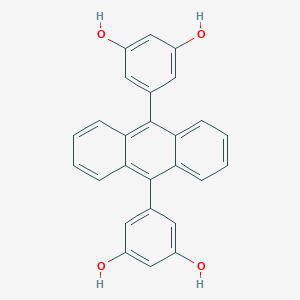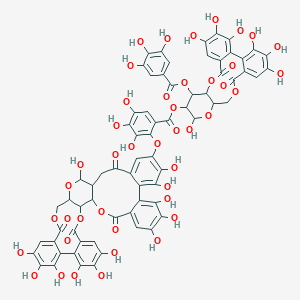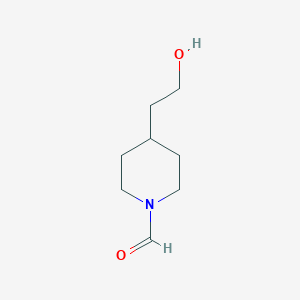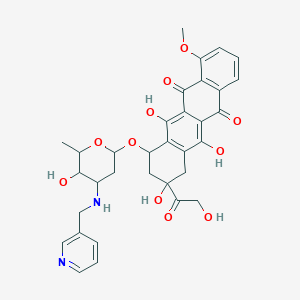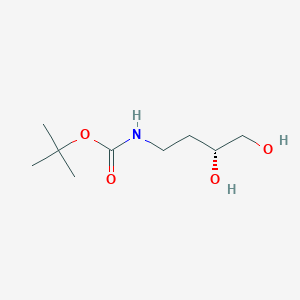
Carbamic acid, (3,4-dihydroxybutyl)-, 1,1-dimethylethyl ester, (R)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (3,4-dihydroxybutyl)-, 1,1-dimethylethyl ester, (R)-(9CI) is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as R-(-)-carbamic acid, 1,1-dimethylethyl ester, (3R,4S)-3,4-dihydroxybutyl ester, or (R)-(-)-3,4-dihydroxybutyl carbamate. It has a molecular formula of C9H19NO4 and a molecular weight of 205.25 g/mol.
Mécanisme D'action
The mechanism of action of Carbamic acid, (3,4-dihydroxybutyl)-, 1,1-dimethylethyl ester, (R)-(9CI) involves the inhibition of acetylcholinesterase and butyrylcholinesterase enzymes. These enzymes are responsible for breaking down acetylcholine, a neurotransmitter involved in various cognitive and motor functions. By inhibiting these enzymes, Carbamic acid, (3,4-dihydroxybutyl)-, 1,1-dimethylethyl ester, (R)-(9CI) increases the levels of acetylcholine in the brain, which may improve cognitive function.
Effets Biochimiques Et Physiologiques
Carbamic acid, (3,4-dihydroxybutyl)-, 1,1-dimethylethyl ester, (R)-(9CI) has been shown to have biochemical and physiological effects in various studies. It has been shown to improve memory and cognitive function in animal models of Alzheimer's disease. It has also been shown to have antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Carbamic acid, (3,4-dihydroxybutyl)-, 1,1-dimethylethyl ester, (R)-(9CI) has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized using standard laboratory techniques. It has also been shown to have low toxicity levels in animal studies. However, one limitation of Carbamic acid, (3,4-dihydroxybutyl)-, 1,1-dimethylethyl ester, (R)-(9CI) is its limited solubility in water, which may affect its bioavailability in certain experiments.
Orientations Futures
There are several future directions for the study of Carbamic acid, (3,4-dihydroxybutyl)-, 1,1-dimethylethyl ester, (R)-(9CI). One direction is to further investigate its potential as a treatment for Alzheimer's disease and other neurological disorders. Another direction is to study its effects on other enzymes and biochemical pathways in the body. Additionally, the development of new synthesis methods and formulations may improve its bioavailability and efficacy in future studies.
Méthodes De Synthèse
The synthesis of Carbamic acid, (3,4-dihydroxybutyl)-, 1,1-dimethylethyl ester, (R)-(9CI) involves the reaction of (R)-3,4-dihydroxybutyric acid with t-butyl chloroformate in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
Carbamic acid, (3,4-dihydroxybutyl)-, 1,1-dimethylethyl ester, (R)-(9CI) has been studied for its potential applications in scientific research. It has been shown to have inhibitory effects on certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. This makes Carbamic acid, (3,4-dihydroxybutyl)-, 1,1-dimethylethyl ester, (R)-(9CI) a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
Propriétés
Numéro CAS |
143565-80-4 |
|---|---|
Nom du produit |
Carbamic acid, (3,4-dihydroxybutyl)-, 1,1-dimethylethyl ester, (R)-(9CI) |
Formule moléculaire |
C9H19NO4 |
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
tert-butyl N-[(3R)-3,4-dihydroxybutyl]carbamate |
InChI |
InChI=1S/C9H19NO4/c1-9(2,3)14-8(13)10-5-4-7(12)6-11/h7,11-12H,4-6H2,1-3H3,(H,10,13)/t7-/m1/s1 |
Clé InChI |
REMUTXDSTVMYQR-SSDOTTSWSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NCC[C@H](CO)O |
SMILES |
CC(C)(C)OC(=O)NCCC(CO)O |
SMILES canonique |
CC(C)(C)OC(=O)NCCC(CO)O |
Synonymes |
Carbamic acid, (3,4-dihydroxybutyl)-, 1,1-dimethylethyl ester, (R)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



